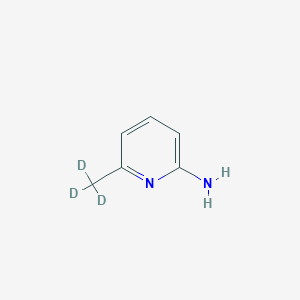

2-Amino-6-(methyl-d3)-pyridine

Description

Contextualizing Pyridine (B92270) Derivatives in Organic Synthesis Research

Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental building blocks in organic synthesis. Their unique electronic properties and ability to participate in a wide array of chemical reactions make them indispensable in the creation of complex molecules. Pyridine-based structures are prevalent in many biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. researchgate.netgoogle.com The nitrogen atom in the pyridine ring imparts distinct reactivity and allows for various chemical modifications, making these derivatives versatile scaffolds in drug discovery and materials science. researchgate.net The synthesis of substituted pyridines is a significant focus of research, with numerous methods developed to introduce functional groups at different positions on the ring. google.comnih.govrsc.org These methods range from classical condensation reactions to modern metal-catalyzed cross-coupling and amination reactions. nih.govrsc.org

The Role of Isotopic Labeling in Chemical Science

Isotopic labeling, the replacement of an atom in a molecule with one of its isotopes, is a powerful tool in chemical and life sciences. researchgate.netchemrxiv.org Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. The introduction of deuterium into a molecule, a process known as deuteration, can provide valuable insights into reaction mechanisms, metabolic pathways, and the pharmacokinetics of drugs. nih.govresearchgate.net One of the key applications of deuterated compounds is their use as internal standards in quantitative mass spectrometry-based assays, taking advantage of the mass difference between hydrogen and deuterium. nih.gov Furthermore, the substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This effect can be exploited to enhance the metabolic stability of drug molecules by slowing down their enzymatic degradation, potentially leading to improved therapeutic profiles. nih.gov The demand for deuterated organic molecules, including N-heterocycles like pyridine, is therefore continually increasing in various scientific fields. researchgate.netnih.gov

Specific Research Focus on 2-Amino-6-(methyl-d3)-pyridine: Rationale and Scope

The specific focus on this compound stems from its potential utility as a labeled intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research. The presence of the deuterium-labeled methyl group (CD₃) allows for the tracking and quantification of this building block or its downstream products in various chemical and biological systems. The 2-amino-6-methylpyridine (B158447) scaffold itself is a known precursor and intermediate in the synthesis of various biologically active compounds. alkalimetals.comnih.gov For instance, its non-deuterated analogue is used in the preparation of certain pharmaceuticals. alkalimetals.com By incorporating a deuterated methyl group, researchers can create isotopically labeled versions of these active pharmaceutical ingredients. This is particularly valuable in drug metabolism and pharmacokinetic (DMPK) studies, where the labeled compound can be easily distinguished from its non-labeled counterpart and its metabolites. The rationale for studying this specific compound lies in its potential to facilitate the development of new drugs by providing a tool to better understand their fate in biological systems. This article will delve into the chemical properties, synthesis, and research applications of this compound, highlighting its significance in the broader context of medicinal chemistry and drug discovery.

Chemical and Physical Properties of 2-Amino-6-methylpyridine

The following table summarizes key physical and chemical properties of the non-deuterated parent compound, 2-Amino-6-methylpyridine, which are expected to be very similar for its deuterated analogue.

| Property | Value |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol sigmaaldrich.com |

| Melting Point | 40-44 °C sigmaaldrich.com |

| Boiling Point | 208-209 °C sigmaaldrich.com |

| Appearance | Yellow Crystalline Low Melting Solid alkalimetals.comlobachemie.com |

| CAS Number | 1824-81-3 sigmaaldrich.com |

Synthesis of 2-Amino-6-methylpyridine

Several methods have been reported for the synthesis of the parent compound, 2-amino-6-methylpyridine. These methods can be adapted for the synthesis of its deuterated analogue by using the appropriate deuterated starting materials.

One common method is the Chichibabin reaction, which involves the amination of α-picoline (2-methylpyridine) with sodium amide. google.com However, this method requires strict anhydrous conditions and involves hazardous reagents. google.com

Another approach involves the reaction of α-picoline with ammonia (B1221849) in the presence of a cobalt-containing catalyst, though this can result in moderate yields. alkalimetals.comgoogle.com Preparation from α-picoline and chloramine (B81541) has also been described, but the handling of unstable chloramine presents challenges. alkalimetals.comgoogle.com

A more recent and efficient method involves the copper-catalyzed amination of 2-bromo-6-methylpyridine (B113505) with aqueous ammonia. rsc.org This method offers good yields and milder reaction conditions. To synthesize this compound, one would start with a deuterated precursor such as 2-bromo-6-(methyl-d3)-pyridine.

Research Applications of Deuterated Pyridine Derivatives

Deuterated pyridine derivatives are valuable tools in various areas of scientific research.

Mechanistic Studies: Isotopic labeling helps in elucidating reaction mechanisms by tracking the fate of atoms throughout a chemical transformation. nih.gov

Pharmaceutical Research: Deuterated compounds are extensively used as internal standards in pharmacokinetic studies to accurately quantify drug concentrations in biological samples. nih.gov The kinetic isotope effect can be leveraged to create "heavy drugs" with improved metabolic stability. nih.gov

Metabolomics: Stable isotope-labeled compounds are crucial for tracing metabolic pathways and quantifying endogenous metabolites. nih.gov

Analytical Chemistry: Deuterated solvents, such as pyridine-d5, are commonly used in Nuclear Magnetic Resonance (NMR) spectroscopy. fishersci.se

The compound 2-Amino-5-(methyl-d3)-pyridine, a positional isomer of the subject of this article, has been reported as a labeled intermediate in the synthesis of the antipsychotic drug Aripiprazole. cphi-online.com This highlights the direct application of such deuterated building blocks in the pharmaceutical industry.

Structure

3D Structure

Properties

CAS No. |

1185317-21-8 |

|---|---|

Molecular Formula |

C6H8N2 |

Molecular Weight |

111.16 g/mol |

IUPAC Name |

6-(trideuteriomethyl)pyridin-2-amine |

InChI |

InChI=1S/C6H8N2/c1-5-3-2-4-6(7)8-5/h2-4H,1H3,(H2,7,8)/i1D3 |

InChI Key |

QUXLCYFNVNNRBE-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC(=CC=C1)N |

Canonical SMILES |

CC1=NC(=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 6 Methyl D3 Pyridine and Its Deuterated Analogues

Precursor Synthesis and Regiocontrol

The synthesis of 2-Amino-6-(methyl-d3)-pyridine fundamentally relies on the availability of either a deuterated starting material or a suitable undeuterated precursor that can undergo selective deuteration.

Synthesis of 2-Amino-6-methylpyridine (B158447) Derivatives (Undeuterated Precursors)

The undeuterated parent compound, 2-amino-6-methylpyridine, is a key intermediate. Several classical and modern synthetic routes are available for its preparation. The choice of method often depends on the desired scale, available starting materials, and safety considerations.

One of the most traditional methods is the Chichibabin reaction , which involves the direct amination of α-picoline (2-methylpyridine) using sodium amide in an inert solvent. google.com While effective, this method requires stringent anhydrous conditions and the handling of sodium amide, a hazardous reagent. google.com

Alternative approaches starting from α-picoline include reaction with ammonia (B1221849) in the presence of cobalt-containing catalysts or with chloramine (B81541), though the latter involves a difficult-to-handle reagent. google.com A different strategy involves the catalytic reaction of 1,3-diaminobenzene with ammonia over zeolite catalysts at high temperatures and pressures. google.com Copper-catalyzed amination of 2-bromo-6-methylpyridine (B113505) provides another viable route.

A one-pot, two-step synthesis has also been reported for related 6-amino-2-pyridone structures, which could be adapted for these scaffolds. nih.gov Furthermore, solvent-free methods, such as the reaction between 2,6-pyridinedicarboxylic acid and 2-amino-6-methylpyridine under ball-milling conditions, have been explored for creating derivatives.

Table 1: Selected Synthetic Methods for 2-Amino-6-methylpyridine (Undeuterated Precursor)

| Starting Material(s) | Key Reagents/Catalysts | Reaction Name/Type | Reference |

|---|---|---|---|

| α-Picoline | Sodium amide (NaNH₂) | Chichibabin Reaction | google.com |

| α-Picoline | Ammonia, Cobalt catalyst | Catalytic Amination | google.com |

| 1,3-Diaminobenzene | Ammonia, Zeolite (ZSM-5) | Catalytic Amination | google.com |

| Acrolein, Ammonia | ZnO/HZSM-5 catalyst | Condensation/Cyclization | researchgate.netrsc.org |

| Formaldehyde (B43269), Acetaldehyde, Ammonia | Acetic acid | Condensation/Cyclization | google.com |

Strategies for Selective Deuterium (B1214612) Introduction at Specific Sites

Achieving regioselective deuteration is paramount for synthesizing specifically labeled compounds like this compound. The challenge lies in directing the hydrogen-deuterium (H/D) exchange to a particular position—either on the pyridine (B92270) ring or on the alkyl substituent—while leaving other positions unaffected.

For the target molecule, deuteration must occur exclusively at the methyl group. This can be accomplished in two primary ways:

Bottom-up Synthesis: Utilizing a starting material that already contains the trideuteromethyl group (e.g., CD₃I, CD₃OD). This "magic methyl" approach is a powerful tool in medicinal chemistry for creating deuterated analogues. researchgate.netnih.gov The synthesis would then involve building the 2-aminopyridine (B139424) ring onto this deuterated fragment.

Late-stage Deuteration: Performing a selective H/D exchange on the methyl group of the pre-formed 2-amino-6-methylpyridine. This requires conditions that activate the C-H bonds of the methyl group without affecting the C-H bonds of the aromatic ring.

Studies have shown that H/D exchange in the methyl groups of picolines can be achieved in dilute aqueous acid. acs.org The mechanism involves the formation of a methylene (B1212753) base intermediate from the pyridinium (B92312) ion, which is then deuterated. Fatty acids have also been shown to catalyze the H/D exchange reaction of the methyl group in 2-methylpyridine (B31789) with deuterium oxide. jst.go.jp Conversely, different catalytic systems can be employed to selectively deuterate the pyridine ring, as detailed in the following sections. The choice of catalyst and reaction conditions therefore dictates the final position of deuterium incorporation.

Direct Deuteration Approaches for Pyridine Rings and Alkyl Groups

Direct H/D exchange on the assembled heterocyclic system is an atom-economical approach to deuteration. These methods can be broadly categorized into metal-catalyzed and base-mediated reactions, each offering distinct regioselectivity.

Hydrogen-Deuterium Exchange Reactions

Transition metal catalysts are powerful tools for activating C-H bonds for H/D exchange. Palladium is a commonly used metal for this purpose. A palladium-catalyzed regioselective H/D exchange at the α-position (the carbon adjacent to the nitrogen atom) of pyridines has been developed using a secondary phosphine (B1218219) oxide as a co-catalyst. This approach overcomes the conventional ortho-directing feature of many catalysts.

Iridium-based catalysts have also demonstrated high activity. An unsaturated osmium tetrahydride complex can promote the deuteration of pyridine and methylpyridines using benzene-d6 (B120219) as the deuterium source. acs.org In this system, a methyl substituent was observed to have a negative effect on the deuteration of the adjacent C-H bonds on the ring. acs.org Iridium pincer complexes are also effective for H/D exchange on arenes and even unactivated alkanes using D₂O or C₆D₆. nih.gov

Electrochemical methods are emerging as a green alternative. A metal-free electrochemical approach has been developed for the C4-selective (γ-position) deuteration of pyridine derivatives using D₂O, offering high regioselectivity under mild conditions. researchgate.netnih.gov

Table 2: Research Findings on Metal-Catalyzed Deuteration of Pyridines

| Catalyst System | Deuterium Source | Selectivity/Key Finding | Reference |

|---|---|---|---|

| Pd / Secondary Phosphine Oxide | D₂O | α-deuteration of the pyridine ring | |

| Osmium Tetrahydride Complex | Benzene-d₆ | Deuteration of ring C-H bonds; methyl group hinders adjacent ring deuteration. | acs.org |

| Iridium PCP Pincer Complex | D₂O, Benzene-d₆ | Active for H/D exchange on arenes. | nih.gov |

| Electrochemical (Metal-free) | D₂O | γ-selective (C4) deuteration of the pyridine ring. | researchgate.netnih.gov |

Base-mediated H/D exchange provides a complementary strategy to metal-catalyzed methods, often with different regiochemical outcomes. A widely used system is potassium tert-butoxide (KOtBu) in a deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6).

This method has been shown to be effective for the regioselective deuteration of pyridines at the β- and γ-positions, which are less accessible through many metal-catalyzed routes. rsc.org The mechanism is believed to proceed through the deprotonation of the pyridine ring by the dimsyl anion (formed from the reaction of KOtBu and DMSO-d6), generating a thermodynamically stable heterocyclic anion that is subsequently quenched by a deuterium source.

The scope of this base-mediated deuteration is broad, applying to a variety of nitrogen-containing heterocyarenes. rsc.org By using temporary electron-withdrawing groups, such as a phosphonium (B103445) salt, it is possible to block the para-position and further influence the regioselectivity to favor ortho- and meta-deuteration. rsc.org

Microwave-Assisted Deuteration Techniques for Aminopyridine Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical transformations, including hydrogen-deuterium (H/D) exchange reactions. For aminopyridine derivatives, microwave irradiation offers a rapid and efficient means of introducing deuterium.

Notably, 4-aminopyridines have been shown to undergo a surprisingly fast and highly selective H/D exchange at the C-2 and C-6 positions when subjected to microwave irradiation at 190°C for two hours in a sealed vessel with neutral D₂O. researchgate.net This method is advantageous as it does not require a catalyst and complements traditional acid-mediated H/D exchange techniques. researchgate.net While this specific example pertains to 4-aminopyridines, the principle can be extended to other aminopyridine isomers. The high temperatures and pressures achievable in a microwave reactor facilitate the exchange process, significantly reducing reaction times compared to conventional heating methods. researchgate.netnih.govresearchgate.net

Research has demonstrated that microwave-assisted acid-catalyzed isotope exchange can lead to sufficient deuterium enrichment in a very short time. researchgate.net For instance, halogenated derivatives of L-tyrosine have been successfully labeled with deuterium in their aromatic rings using this technique, with reaction times as short as a few minutes. researchgate.net This suggests that for the synthesis of this compound, a similar microwave-assisted approach could be employed, potentially by first synthesizing 2-amino-6-methylpyridine and then subjecting it to microwave-assisted deuteration.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Deuteration

| Feature | Microwave-Assisted Deuteration | Conventional Heating |

| Reaction Time | Minutes to a few hours researchgate.netresearchgate.net | Hours to days |

| Temperature | Often higher, leading to faster kinetics researchgate.net | Typically lower or requires longer heating |

| Selectivity | Can be highly selective researchgate.net | Varies depending on catalyst and conditions |

| Catalyst | May not be required researchgate.net | Often necessary (e.g., acid, metal) |

Deuterodehalogenation Methodologies (e.g., Visible-Light-Driven, Pd/NHC Catalysis)

Deuterodehalogenation, the replacement of a halogen atom with a deuterium atom, is a powerful strategy for the site-selective introduction of deuterium. This is particularly useful when direct H/D exchange is not feasible or lacks the desired regioselectivity.

A mild and practical method for the deuteration of aryl bromides involves a thiyl radical-catalyzed halogen-atom transfer (XAT) under visible-light irradiation. rsc.org This approach has been successfully applied to a variety of organic bromides, converting them to their deuterated counterparts in good to excellent yields and with high deuterium incorporation. rsc.org To synthesize this compound using this method, one could envision starting with a precursor such as 2-amino-6-bromo-pyridine and first introducing the deuterated methyl group, followed by the visible-light-driven deuterodehalogenation.

Palladium-catalyzed cross-coupling reactions, particularly those employing N-heterocyclic carbene (NHC) ligands, are also highly effective for dehalogenation. nih.govnih.govdntb.gov.ua A novel homogeneous palladium catalytic system using Zn(OAc)₂ as an additive has been developed for the dehalogenative deuteration of aryl halides with D₂ gas. nih.gov This method demonstrates excellent functional group tolerance and achieves complete isotope incorporation under mild conditions. nih.gov This would be applicable to a bromo-substituted aminopyridine precursor. The Pd/NHC catalyst facilitates the cleavage of the carbon-halogen bond and the subsequent formation of the carbon-deuterium bond.

Table 2: Deuterodehalogenation Methodologies

| Method | Catalyst/Conditions | Substrate Scope | Key Advantages |

| Visible-Light-Driven Thiyl Radical Catalysis | Disulfides, silanes, visible light rsc.org | 1°, 2°, 3°-alkyl bromides, aryl bromides rsc.org | Mild, practical, good to excellent yields and D-incorporation rsc.org |

| Homogeneous Palladium Catalysis | Pd catalyst, Zn(OAc)₂ additive, D₂ gas nih.gov | Drug-like aryl halides and pseudohalides nih.gov | High selectivity, complete isotope incorporation, excellent functional group tolerance nih.gov |

Indirect Deuteration through Labeled Building Blocks

An alternative to direct deuteration of the pyridine ring is the construction of the molecule from smaller, pre-deuterated fragments. This "bottom-up" approach offers excellent control over the position and extent of deuteration.

Incorporation of Deuterated Methyl Donors

The synthesis of this compound can be achieved by utilizing a deuterated methyl source. For instance, the synthesis of deuterated methyl pyridines has been accomplished through methods such as the reduction of corresponding esters with lithium aluminum deuteride (B1239839) (LiAlD₄). iaea.org In this scenario, a precursor such as a 2-amino-6-(ester)-pyridine could be reduced with LiAlD₄ to form the corresponding deuterated alcohol, which can then be converted to the deuterated methyl group.

Another approach involves the deuterolysis of lithiated derivatives or the reduction of a -CH₂X (where X is a leaving group) with a deuterium source like tributyltin deuteride (Bu₃SnD). iaea.org These methods provide a direct route to installing a deuterated methyl group onto a pre-existing pyridine ring. The choice of method would depend on the availability of starting materials and the compatibility of other functional groups in the molecule.

Multi-component Reactions with Deuterated Reagents

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot. beilstein-journals.orgacsgcipr.orgnih.govnih.gov By employing deuterated reagents in these reactions, it is possible to synthesize deuterated heterocyclic compounds with high efficiency.

The Hantzsch pyridine synthesis, a well-known MCR, involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia equivalent to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. youtube.com By using a deuterated aldehyde or a deuterated β-ketoester, the deuterium label can be incorporated into the final pyridine product. For the synthesis of this compound, one could envision a modified Hantzsch-type reaction using a deuterated methyl-containing building block.

Similarly, other MCRs that lead to the formation of substituted pyridines can be adapted for the synthesis of deuterated analogues. acsgcipr.orgnih.gov The key is to introduce the deuterium label in one of the starting components, which will then be incorporated into the final product. beilstein-journals.org For example, using a deuterated aldehyde in a three-component reaction with an α-amino-heterocycle and an isocyanide can lead to deuterated aza-bicyclic molecules, although in some cases the deuterium can be lost during aromatization. beilstein-journals.org

Table 3: Multi-component Reaction Strategies for Deuteration

| MCR Type | Deuterated Reagent Example | Potential for Deuterium Incorporation |

| Hantzsch Pyridine Synthesis | Deuterated aldehyde, deuterated β-ketoester youtube.com | High, incorporated into the pyridine backbone |

| Guareschi-Thorpe Reaction | Deuterated cyanoacetamide | High, incorporated into the pyridine ring |

| Bohlmann-Rahtz Pyridine Synthesis | Deuterated enamine or ynone | High, incorporated into the pyridine ring |

Advanced Spectroscopic Characterization Techniques in Deuterated Pyridine Research

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For isotopically labeled compounds, high-resolution instrumentation is particularly informative.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of ions with very high precision, typically to four or more decimal places. rsc.orgresearchgate.net This accuracy allows for the determination of a unique elemental formula for a given ion. youtube.com The analysis of 2-Amino-6-(methyl-d3)-pyridine by HRMS would be used to confirm the molecular formula C₆H₅D₃N₂.

Table 5: Theoretical Exact Masses for Molecular Formula Confirmation

| Compound | Molecular Formula | Ion Formula [M+H]⁺ | Theoretical Exact Mass (Da) |

| This compound | C₆H₅D₃N₂ | C₆H₆D₃N₂⁺ | 112.1065 |

| 2-Amino-6-methylpyridine (B158447) | C₇H₈N₂ | C₇H₉N₂⁺ | 109.0766 |

Isotopic Pattern Analysis for Deuteration Confirmation

Mass spectrometry is a crucial technique for confirming the successful incorporation of deuterium (B1214612) into the methyl group of 2-amino-6-methylpyridine. By analyzing the mass-to-charge ratio of the molecule, the increase in molecular weight due to the three deuterium atoms can be precisely measured.

High-resolution mass spectroscopy can confirm the level of deuteration with high accuracy. For instance, in studies of deuterated aminopyridine complexes, this method has been used to verify deuteration levels of at least 99.9%. nih.gov The mass spectra of the deuterated compound will show a distinct isotopic pattern shifted by three mass units compared to its non-deuterated counterpart, providing clear evidence of successful synthesis. researchgate.netcdnsciencepub.com This technique is so sensitive that it can be used to determine the deuterium content in pyridine (B92270) derivatives with high precision. cdnsciencepub.com

Table 1: Mass Spectrometric Data for Isotopic Analysis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Feature |

| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | Molecular ion peak (M+) at m/z 108 |

| This compound | C₆H₅D₃N₂ | 111.16 | Molecular ion peak (M+) at m/z 111 |

Data compiled from publicly available chemical information. chemicalbook.comnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides detailed information about the molecular vibrations of this compound. The substitution of hydrogen with deuterium in the methyl group leads to predictable shifts in the vibrational frequencies, offering insights into the molecule's structure and bonding.

FTIR spectroscopy is a powerful tool for investigating the vibrational modes of molecules. In the context of this compound, the most significant changes in the FTIR spectrum compared to the non-deuterated analog are expected in the regions associated with the C-H stretching and bending vibrations of the methyl group.

The C-H stretching vibrations in the non-deuterated compound typically appear in the 2800-3000 cm⁻¹ region. Upon deuteration, these modes shift to lower frequencies, approximately in the 2000-2200 cm⁻¹ range, due to the heavier mass of deuterium. This isotopic shift is a clear indicator of successful deuteration. Studies on similar deuterated pyridine compounds have shown that C-H bond frequencies in the range of 3500 cm⁻¹ are shifted to the lower range of 2000-3000 cm⁻¹ upon deuteration. nih.gov The vibrational spectra of pyridine and its deuterated isotopomers have been extensively studied, providing a strong basis for the interpretation of the spectra of this compound. researchgate.netcdnsciencepub.comcdnsciencepub.com

Table 2: Expected FTIR Vibrational Frequency Shifts upon Deuteration

| Vibrational Mode | Typical Frequency Range (Non-deuterated) (cm⁻¹) | Expected Frequency Range (Deuterated) (cm⁻¹) |

| Methyl C-H stretch | 2850 - 2960 | ~2100 - 2250 |

| Methyl C-H bend | 1350 - 1470 | ~950 - 1050 |

Note: The expected frequency ranges are approximate and can be influenced by the specific molecular environment.

Raman spectroscopy complements FTIR by providing information on non-polar or weakly polar bonds. For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule. Similar to FTIR, the C-D vibrations in the deuterated compound will exhibit lower frequency shifts compared to the C-H vibrations in the non-deuterated molecule. epa.gov

Research on deuterated pyridine and its derivatives has demonstrated the utility of Raman spectroscopy in analyzing the effects of isotopic substitution. nih.gov For instance, studies on deuterated cytidine (B196190) and 6-azacytidine (B1194097) revealed abnormal "blue shifts" in their Raman spectra, which were attributed to the deuteration of the molecule itself. researchgate.net The analysis of Raman spectra of deuterated pyridine-2,6-d2 (B101791) has provided a complete vibrational assignment for the molecule. cdnsciencepub.com

Electronic Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the electronic transitions are primarily associated with the π-system of the pyridine ring and the non-bonding electrons of the amino group.

Table 3: Representative UV-Vis Absorption Data for Aminopyridines

| Compound | Solvent | λmax (nm) |

| 2-Aminopyridine (B139424) | Ethanol | 237, 299 |

| 2-Amino-4-methylpyridine (B118599) | Not Specified | ~240, 300 |

| 2-Amino-6-methylpyridine | Not Specified | ~240, 305 |

Note: λmax values are approximate and can vary with the solvent and other experimental conditions. Data compiled from various spectroscopic studies. acs.orgicm.edu.pl

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation

While specific crystallographic data for this compound is not publicly available in the primary literature, studies on its non-deuterated analog, 2-amino-6-methylpyridine, and similar pyridine derivatives provide a framework for the anticipated structural features. For instance, co-crystals of 2-amino-6-methylpyridine have been successfully analyzed using SCXRD, revealing key hydrogen bonding interactions that dictate the supramolecular assembly. researchgate.net In a hypothetical SCXRD analysis of this compound, researchers would aim to grow a high-quality single crystal of the compound. This crystal would then be subjected to a focused beam of X-rays, and the resulting diffraction pattern would be collected and analyzed.

The analysis would yield a detailed crystallographic information file (CIF), containing precise atomic coordinates, unit cell dimensions, and space group information. This data would allow for the creation of a detailed 3D model of the molecule, confirming the D3-methyl group's position and orientation within the crystal structure.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₅D₃N₂ |

| Formula Weight | 111.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 9.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 588 |

| Z | 4 |

This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not currently found in published literature.

Analysis of Supramolecular Interactions (e.g., Hirshfeld Surface Analysis, Reduced-Density Gradient Reduction)

Beyond the fundamental atomic connectivity, the stability and properties of a molecular crystal are governed by a complex network of non-covalent interactions. Techniques such as Hirshfeld surface analysis and reduced-density gradient (RDG) analysis are computational methods that provide profound insights into these intermolecular forces.

Hirshfeld Surface Analysis is a graphical tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment. The surface is colored according to different properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface typically indicate hydrogen bonds and other close contacts.

Reduced-Density Gradient (RDG) Analysis , also known as non-covalent interaction (NCI) analysis, provides a complementary view of intermolecular forces. It plots the reduced density gradient against the electron density, revealing regions of weak interactions. These interactions are then visualized as surfaces in 3D space, color-coded to distinguish between attractive (e.g., hydrogen bonds), van der Waals, and repulsive interactions. An RDG analysis of this compound would visually confirm the presence and nature of the N-H···N hydrogen bonds and weaker C-H···π or π-π stacking interactions that might also be present.

Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Pyridine Derivative

| Interaction Type | Percentage Contribution |

| H···H | 46.1% |

| N···H/H···N | 20.4% |

| C···H/H···C | 17.4% |

| Other | 16.1% |

Data adapted from a study on a substituted pyridine derivative to illustrate the expected contributions of various intermolecular contacts. nih.gov

The insights gained from these advanced characterization techniques are crucial for understanding the solid-state properties of this compound. While direct experimental data for this specific deuterated compound remains to be published, the established methodologies and findings from analogous structures provide a clear roadmap for future research in this area.

Theoretical and Computational Chemistry Investigations of 2 Amino 6 Methyl D3 Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the properties of aminopyridine derivatives. ijret.orgresearchgate.net These methods offer a robust framework for studying molecular systems at the atomic level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that determines the most stable three-dimensional arrangement of atoms in a molecule. For aminopyridines, DFT calculations with basis sets like 6-311G++(d,p) have been used to compute optimized geometries. ijret.org Studies on related aminopyridines show that the bond lengths and angles of the pyridine (B92270) ring and the amino group generally align well with experimental data. ijret.org For instance, in 2-aminopyridine (B139424) (2AP), the exo bond angles N1-C2-N7 and C3-C2-N7 have been calculated to be 116.27° and 121.24°, respectively. ijret.org The C-N bond length within the aromatic ring and the exo-C-N bond distance are also key parameters determined through these calculations. ijret.org For 2AP, the exo-bond C-N7 distance is computed to be 1.383 Å. ijret.org Conformational analysis further explores the different spatial arrangements of the molecule and their relative energies, which is crucial for understanding its behavior in various environments.

Table 1: Calculated Geometric Parameters for 2-Aminopyridine (as a proxy)

| Parameter | Calculated Value |

|---|---|

| N1-C2-N7 Bond Angle | 116.27° |

| C3-C2-N7 Bond Angle | 121.24° |

| Exo C-N7 Bond Length | 1.383 Å |

| Average C-N Bond Length (ring) | 1.337 Å |

Note: Data is for the non-deuterated analog, 2-aminopyridine, calculated using the DFT/6-311G++(d,p) method. ijret.org

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. ijret.org For 2-aminopyridine, the HOMO-LUMO energy gap is calculated to be -0.2624 eV using the DFT method, suggesting high polarizability and chemical reactivity. ijret.org

The Molecular Electrostatic Potential (MEP) surface is another valuable tool that maps the electrostatic potential onto the electron density surface of the molecule. This allows for the prediction of reactive sites for electrophilic and nucleophilic attack. ijret.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

DFT calculations are widely used to predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR), and Raman vibrational frequencies can be compared with experimental data to confirm the molecular structure. nih.gov For pyridine derivatives, DFT calculations have been shown to reproduce experimental vibrational spectra with good accuracy. mdpi.com For example, in a study of pyridine, the calculated frequency for the ring breathing mode was 1002 cm⁻¹, which, while different from the experimental value, accurately reproduced the shift observed upon complexation. mdpi.com The deuteration in 2-Amino-6-(methyl-d3)-pyridine would be expected to cause predictable shifts in the vibrational frequencies of the methyl group, which can be precisely calculated.

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Fukui Function)

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. The electrophilicity index quantifies the ability of a molecule to accept electrons, while the Fukui function identifies the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These descriptors are crucial for understanding the reaction mechanisms involving aminopyridine derivatives.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecular systems. These simulations can provide insights into the dynamics and interactions of this compound in different environments, such as in solution or in complex with other molecules. For instance, MD simulations have been used to investigate the binding behavior of 2-aminopyridine derivatives as inhibitors of certain enzymes, providing details on their interaction dynamics. tandfonline.com These simulations can reveal key residues involved in binding and the nature of the interactions, such as hydrogen bonding and van der Waals forces. tandfonline.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Aminopyridine |

| 3-Aminopyridine |

| 4-Aminopyridine |

| 3,4-Diaminopyridine |

| Tetracyanoethylene |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone |

| 2,4,4,6-Tetrabromo-2,5-cyclohexanedione |

| 5-Methyl-2-phenyl-3H-imidazo[4,5-b]pyridine |

| 6-Bromo-5-methyl-2-phenylthiazolo[4,5-b]pyridine |

| N-(6-Methyl-5-nitropyridin-2-yl)nitramide |

| 2-Amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile |

| Benzaldehyde |

| 2,4-Dimethoxy acetophenone |

| Malononitrile |

| Ammonium acetate |

| 6-Chloro-4-(N-(4-bromo)phenyl)-2,4-pyrimidinediamine |

| 6-Chloro-4-(N-(2,5-dimethoxy)phenyl)-2,4-pyrimidinediamine |

| 6-Chloro-4-(N-(3-bromo)phenyl)-2,4-pyrimidinediamine |

Conformational Dynamics in Solution or Condensed Phases

The conformational landscape of this compound in solution is expected to be largely similar to its non-deuterated counterpart, 2-Amino-6-methylpyridine (B158447). The primary determinants of its conformational preferences are the rotational barrier of the amino group and the methyl group. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface associated with these rotations.

The substitution of protium (B1232500) with deuterium (B1214612) in the methyl group does not alter the electronic potential energy surface. princeton.edu However, it does affect the zero-point vibrational energies (ZPVEs) of the molecule. The C-D bonds have lower vibrational frequencies than C-H bonds, leading to a lower ZPVE for the deuterated methyl group. This difference in ZPVE can subtly influence the relative energies of different conformers, although the effect is generally small for conformational equilibria.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior in a solvent environment. In such simulations, the interactions between the solute and solvent molecules are explicitly considered, offering insights into how the solvent might influence the conformational preferences and the dynamics of interconversion between different rotamers. For this compound, MD simulations in various solvents could reveal the role of hydrogen bonding between the amino group and the solvent, and how this is modulated by the presence of the deuterated methyl group.

A hypothetical study could involve the following computational parameters:

| Parameter | Value/Method | Purpose |

| Computational Method | DFT (B3LYP functional) | To calculate optimized geometries and rotational energy barriers. |

| Basis Set | 6-311++G(d,p) | To provide a good balance of accuracy and computational cost. |

| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the bulk effects of a solvent. |

| MD Simulation Force Field | AMBER or CHARMM | To model the intermolecular interactions in solution. |

| Simulation Time | 100 ns | To ensure adequate sampling of conformational space. nih.gov |

These simulations would likely show that the amino group undergoes rapid rotation, with the planar and pyramidalized geometries being close in energy. The deuterated methyl group would also exhibit free rotation, with a slightly different rotational barrier compared to the non-deuterated analog due to the mass difference.

Ligand-Interaction Dynamics (for derived compounds)

The deuteration of the methyl group in this compound is not expected to significantly alter its fundamental ligand-binding interactions, which are primarily governed by the amino group and the pyridine nitrogen. These groups can act as hydrogen bond donors and acceptors, respectively, and can coordinate to metal centers. researchgate.net

Computational techniques such as molecular docking and MD simulations are invaluable for studying these interactions. nih.govresearchgate.net Docking studies can predict the preferred binding pose of this compound or its derivatives within a receptor active site. Subsequent MD simulations can then be used to assess the stability of the complex and to calculate the binding free energy, taking into account the dynamic nature of the interactions. nih.gov

A hypothetical computational study on the interaction of a derived compound with a protein target could involve:

| Technique | Purpose |

| Molecular Docking | To predict the initial binding mode of the ligand. |

| Induced Fit Docking (IFD) | To account for receptor flexibility upon ligand binding. nih.gov |

| Molecular Dynamics (MD) Simulation | To assess the stability of the ligand-protein complex over time. nih.gov |

| Free Energy Calculation (e.g., MM/PBSA) | To estimate the binding affinity, potentially revealing subtle isotopic effects. |

These studies would likely demonstrate that the primary binding interactions are conserved upon deuteration, but that small differences in binding affinity may arise due to the altered vibrational properties of the deuterated methyl group.

Mechanistic Insights from Computational Modeling

Transition State Analysis for Deuteration Pathways

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including those involving isotopic labeling. The deuteration of a methyl group on an aromatic ring can, in principle, occur through various pathways, such as radical-mediated or acid/base-catalyzed exchange reactions. Transition state theory is central to understanding the rates of these reactions.

A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. By locating and characterizing the transition state structure using computational methods, one can calculate the activation energy of the reaction, which is a key determinant of the reaction rate.

For the deuteration of the methyl group in 2-Amino-6-methylpyridine to form this compound, a plausible mechanism could involve the reversible formation of a radical intermediate at the benzylic position, followed by reaction with a deuterium source. Transition state analysis for such a pathway would involve:

Locating the Transition State: Using algorithms such as the Berny optimization algorithm to find the saddle point on the potential energy surface corresponding to the hydrogen/deuterium abstraction step.

Frequency Calculation: Performing a frequency calculation at the transition state geometry to confirm that it is a true transition state (i.e., it has exactly one imaginary frequency corresponding to the reaction coordinate).

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to ensure that it connects the reactants and products.

These calculations would provide a detailed picture of the geometry and energetics of the transition state, offering insights into the factors that control the rate of deuteration.

Kinetic Isotope Effect Prediction and Interpretation

The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction with a light isotope to the rate constant with a heavy isotope (kH/kD). wikipedia.org KIEs are a direct consequence of the differences in zero-point vibrational energies between isotopically substituted molecules. princeton.edu The C-H bond has a higher vibrational frequency and thus a higher ZPVE than the C-D bond. Breaking the C-H bond therefore requires less energy than breaking the C-D bond, leading to a faster reaction rate for the non-deuterated compound. This is known as a primary kinetic isotope effect.

Computational chemistry can be used to predict the magnitude of the KIE for a given reaction. This is typically done by calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. The KIE can then be calculated using the following equation, derived from transition state theory:

KIE = (kH/kD) ≈ exp[(ZPVEH - ZPVED)reactants - (ZPVEH - ZPVED)transition state] / RT

Where:

kH and kD are the rate constants for the hydrogen and deuterium reactions, respectively.

ZPVEH and ZPVED are the zero-point vibrational energies for the hydrogen and deuterium isotopologues.

R is the gas constant.

T is the temperature in Kelvin.

A hypothetical computational prediction of the KIE for a reaction involving the C-H/C-D bond cleavage at the methyl group of this compound could yield the following data:

| Species | ZPVE (H-isotopologue) (kcal/mol) | ZPVE (D-isotopologue) (kcal/mol) |

| Reactant | 55.2 | 54.0 |

| Transition State | 52.8 | 52.1 |

Based on this hypothetical data, the predicted primary KIE at 298 K would be approximately 5.4. A large primary KIE (typically > 2) is a strong indication that the C-H/C-D bond is being broken in the rate-determining step of the reaction.

Secondary kinetic isotope effects can also be predicted and interpreted. wikipedia.org For example, if a reaction involves a change in hybridization at the carbon atom of the methyl group from sp3 to sp2 in the transition state, a small secondary KIE (kH/kD > 1) would be expected. Conversely, a change from sp2 to sp3 would result in an inverse secondary KIE (kH/kD < 1).

Chemical Reactivity and Mechanistic Investigations Utilizing 2 Amino 6 Methyl D3 Pyridine

Role of Deuterium (B1214612) Labeling in Reaction Mechanism Elucidation

Deuterium labeling is a cornerstone of mechanistic chemistry, providing a non-invasive probe to track the fate of specific atoms throughout a chemical transformation. chem-station.com The mass difference between protium (B1232500) (¹H) and deuterium (²H or D) leads to differences in vibrational frequencies of their respective bonds, which can, in turn, affect reaction rates. princeton.edulibretexts.org This phenomenon, known as the kinetic isotope effect (KIE), is a critical tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. chem-station.comlibretexts.org

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is the ratio of the rate constant of a reaction with a lighter isotope (kL) to that with a heavier isotope (kH). wikipedia.org For C-H bond cleavage, a primary KIE (kH/kD) is typically observed to be greater than 1, indicating that the C-H bond is broken more readily than the C-D bond. libretexts.org The magnitude of the KIE can provide information about the transition state of the reaction. princeton.edu

In the context of 2-Amino-6-(methyl-d3)-pyridine, KIE studies are instrumental in investigating reactions that involve the methyl group. For instance, in oxidation reactions where a C-H bond of the methyl group is cleaved in the rate-determining step, a significant primary KIE would be expected. Conversely, a KIE close to unity would suggest that C-H bond breaking is not the rate-limiting event.

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.org For example, a reaction at the amino group or the pyridine (B92270) ring of this compound might exhibit a small SKIE. These effects are often used to probe changes in hybridization at the carbon atom bearing the deuterium. wikipedia.org An inverse KIE (kH/kD < 1) is often observed in reactions where the hybridization changes from sp² to sp³, such as in some nucleophilic substitution reactions. cdnsciencepub.com

| Reaction Type | Expected KIE (kH/kD) for C-D Bond Involvement | Interpretation |

| Primary KIE | > 1 | C-D bond is broken in the rate-determining step. libretexts.org |

| Secondary KIE | ≈ 1 | C-D bond is not broken in the rate-determining step. wikipedia.org |

| Inverse KIE | < 1 | Often indicates a change in hybridization from sp² to sp³ at the deuterated carbon. cdnsciencepub.com |

Tracking Reaction Pathways through Deuterium Migration

The deuterium label in this compound can also be used as a tracer to follow the movement of the methyl group or its constituent atoms during a reaction. In complex rearrangements or multi-step reaction sequences, the final position of the deuterium atoms can provide definitive evidence for or against a proposed mechanism. For instance, if a reaction is hypothesized to proceed through a specific intermediate where the methyl group migrates, the location of the deuterium in the product can confirm this pathway. researchgate.net

Studies on the fragmentation of pyridine molecules have shown that hydrogen atom migration can occur prior to fragmentation, a phenomenon that can be investigated with greater precision using deuterated analogs. researchgate.net

Reactions of the Pyridine Nucleus and Amino Group

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophiles and nucleophiles. uoanbar.edu.iqquimicaorganica.org The presence of an amino group at the 2-position and a methyl group at the 6-position further modulates this reactivity.

Electrophilic Aromatic Substitution Studies on Deuterated Pyridines

Pyridine is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqpearson.comyoutube.com Any substitution that does occur is directed to the 3- and 5-positions. quimicaorganica.org The amino group at the 2-position is an activating group and would be expected to direct incoming electrophiles to the 3- and 5-positions.

The use of deuterated trifluoroacetic acid (CF3COOD) can be employed for the H-D exchange of aromatic amines, which proceeds through an electrophilic aromatic substitution mechanism. nih.gov In the case of this compound, studying EAS reactions can provide insights into the directing effects of the amino and methyl-d3 groups. While the primary role of the deuterium in the methyl group in these reactions would be as a label, subtle secondary isotope effects could potentially influence the regioselectivity of the substitution.

Nucleophilic Substitution Reactions Involving the Aminopyridine Core

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. uoanbar.edu.iqbiosynce.comquora.com The presence of a good leaving group at these positions facilitates the reaction. biosynce.com In 2-aminopyridine (B139424) itself, the amino group can be displaced in certain high-temperature reactions, such as the Chichibabin reaction, though this is less common. biosynce.com

More relevant to the aminopyridine core are reactions where the amino group acts as a nucleophile or directs the substitution of other groups on the ring. The reactivity of the aminopyridine core can be enhanced by transition metal catalysis, enabling SNAr reactions with amines as nucleophiles. researchgate.netthieme-connect.com In such studies, this compound could be used to probe for any unforeseen involvement of the methyl group, for instance, through competitive C-H activation.

| Reaction | Reagents | Product |

| Chichibabin Reaction | Sodium amide in liquid ammonia (B1221849) | 2-Aminopyridine biosynce.com |

| Nucleophilic Substitution of Halopyridine | Ammonia, amines, alkoxides, water | Substituted Pyridine biosynce.com |

| Transition-Metal Catalyzed Amination | Ruthenium(II) catalyst, amines | Substituted Pyridylamines researchgate.netthieme-connect.com |

Derivatization at the Deuterated Methyl Group (e.g., C-D Bond Activation)

The C-D bonds of the methyl-d3 group are generally less reactive than C-H bonds. However, under specific catalytic conditions, C-D bond activation can be achieved. This allows for the derivatization of the methyl group, opening up avenues for further functionalization. Recent advances have demonstrated the methylation of pyridines at the C-3 and C-5 positions using formaldehyde (B43269) as the methyl source, proceeding through a dearomatization/rearomatization sequence. rsc.org While this particular example doesn't directly involve the C-6 methyl group, it highlights the potential for activating otherwise unreactive positions on the pyridine ring.

The synthesis of deuterated methyl pyridines can be achieved through various methods, including the deuterolysis of lithiated derivatives or the reduction of corresponding functional groups with deuterated reagents. iaea.org These synthetic strategies are crucial for preparing isotopically labeled starting materials like this compound for subsequent reactivity studies.

Reactivity of the Amino Functionality (e.g., with Chloroacetic Acid)

The exocyclic amino group of 2-amino-6-methylpyridine (B158447) is a key site for nucleophilic reactions. Its reactivity is exemplified by the straightforward and rapid synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid upon reaction with chloroacetic acid. This reaction proceeds efficiently, highlighting the nucleophilic character of the amino group which attacks the electrophilic carbon of the chloroacetic acid, leading to the displacement of the chloride and formation of a new C-N bond.

A study has detailed the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine and chloroacetic acid, a reaction that completes in less than one minute. researchgate.net This transformation underscores the accessibility and reactivity of the amino functionality for synthetic modifications. researchgate.net While this specific study was conducted on the non-deuterated isotopologue, the reaction mechanism does not directly involve the methyl group. Therefore, this compound is expected to exhibit virtually identical reactivity with chloroacetic acid, as the deuterium substitution on the methyl group does not significantly influence the electronic properties or steric environment of the distal amino group. The primary reaction pathway involves the lone pair of electrons on the nitrogen of the amino group.

The general reaction is as follows:

2-Amino-6-methylpyridine + Chloroacetic Acid → (6-methyl-pyridin-2-ylamino)-acetic acid + HCl

This reaction provides a versatile platform for further functionalization, creating a ligand that possesses both the pyridine nitrogen and a carboxylic acid group, making it a valuable precursor for coordination chemistry studies. researchgate.net

Complexation Studies of Deuterated 2-Amino-6-methylpyridine Derivatives

While specific complexation studies utilizing this compound are not extensively documented in the reviewed literature, the coordination chemistry of its non-deuterated analogue, 2-amino-6-methylpyridine, and its derivatives has been explored with various metal ions. The findings from these studies serve as a strong predictive model for the behavior of the deuterated compound, as the isotopic substitution at the methyl group is not anticipated to fundamentally alter the coordination properties of the nitrogen donor atoms.

2-Amino-6-methylpyridine typically coordinates to metal centers through one or both of its nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. This bidentate or monodentate coordination behavior allows for the formation of a variety of stable metal complexes.

Lithium Complexes: Studies on the lithiation of 2-amino-6-methylpyridine have shown that it readily forms complexes. For instance, reaction with lithium reagents in diethyl ether or hexane/TMEDA affords dimeric and other polymeric lithium amide complexes. jcu.edu.au These complexes are sensitive to moisture and can react further to form complex octanuclear, oxygen-centered lithium clusters. jcu.edu.au This demonstrates the ability of the deprotonated amino group to act as a bridging ligand.

Copper(II) Complexes: Research has demonstrated the formation of a copper(II) complex with 2-amino-6-methylpyridine. In this complex, four molecules of 2-amino-6-methylpyridine coordinate to a central Cu(II) ion. researchgate.net The proposed structure for the resulting complex is [Cu(2-amino-6-methylpyridine)₄]Cl₂·2H₂O. researchgate.net Furthermore, the derivative synthesized from the reaction with chloroacetic acid, (6-methyl-pyridin-2-ylamino)-acetic acid, also forms a stable complex with copper, [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)₂]Cl₂·H₂O, where coordination occurs through the carboxylic group. researchgate.net These complexes are reported to be paramagnetic with a presumed square planar geometry. researchgate.net

The following table summarizes the complexation behavior of the non-deuterated ligand, which is expected to be analogous for this compound derivatives.

| Metal Ion | Reactant Ligand | Resulting Complex Formula | Coordination Details |

| Li⁺ | 2-amino-6-methylpyridine | [Li(C₅H₃NMeNH)(OEt₂)₀.₅] or [Li(C₅H₃NMeNH)(tmeda)] | Formation of lithium amides, can form larger clusters. jcu.edu.au |

| Cu²⁺ | 2-amino-6-methylpyridine | [Cu(2-amino-6-methylpyridine)₄]Cl₂·2H₂O | Four ligands coordinate to the metal center. researchgate.net |

| Cu²⁺ | (6-methyl-pyridin-2-ylamino)-acetic acid | [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)₂]Cl₂·H₂O | Coordination via the carboxylic acid group. researchgate.net |

The deuteration of the methyl group in this compound would primarily be of interest in spectroscopic studies (e.g., NMR or vibrational spectroscopy) of its metal complexes, where the deuterium label could serve as a silent or alternative probe to elucidate structural or dynamic features without perturbing the fundamental coordination chemistry.

Applications in Advanced Organic Synthesis and Materials Science Research

2-Amino-6-(methyl-d3)-pyridine as a Building Block in Complex Molecule Synthesis

The presence of a deuterated methyl group and multiple reactive sites makes this compound a key starting material for constructing intricate, isotopically labeled molecules.

Synthesis of Deuterated Fused Heterocyclic Scaffolds

The aminopyridine backbone is a cornerstone for the synthesis of fused N-heterocycles, which are prevalent in medicinal chemistry. The use of deuterated precursors allows for the creation of labeled versions of these important scaffolds, useful for mechanistic and metabolic studies.

Pyrazolo[1,5-a]pyridines and Triazolo[1,5-a]pyridines: An efficient and straightforward method has been developed for the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. nih.govd-nb.infonih.gov The strategy relies on the initial α-H/D exchange of 1-aminopyridinium cations in basic deuterium (B1214612) oxide (D₂O), followed by a 1,3-dipolar cycloaddition reaction. nih.govbeilstein-journals.org Starting with a methyl-substituted aminopyridine, this process can yield heterocycles deuterated at specific positions on the pyridine (B92270) ring and/or the methyl group. nih.govd-nb.info The reaction conditions are generally mild and the use of D₂O as the deuterium source makes it an economical approach. nih.govbeilstein-journals.org High regioselectivity and a significant degree of deuterium incorporation are typically achieved. nih.govnih.gov For instance, the reaction of 4-methyl-1-aminopyridinium salts in basic D₂O with subsequent cycloaddition has been shown to produce deuterated pyrazolo[1,5-a]pyridines. nih.govresearchgate.net

Table 1: Synthesis of Deuterated Fused Heterocycles from N-Aminopyridinium Salts

| Precursor | Reagent | Product Scaffold | Deuterium Incorporation | Reference |

|---|---|---|---|---|

| 1-Aminopyridinium salt | Acetylene | Pyrazolo[1,5-a]pyridine | High D content at position 7 | nih.gov |

| 4-Methyl-1-aminopyridinium salt | Acetonitrile | Triazolo[1,5-a]pyridine | High D content at position 7, moderate at methyl group | d-nb.info |

| 1-Aminopyridinium salt | Nitrile | Triazolo[1,5-a]pyridine | High D content at position 7 | nih.gov |

Spiroindoles: While the synthesis of the aforementioned deuterated fused heterocycles from aminopyridine precursors is well-documented, the specific application of this compound for the direct synthesis of deuterated spiroindoles is not prominently described in the surveyed scientific literature.

Preparation of Labeled Ligands for Coordination Chemistry Studies

2-Aminopyridine (B139424) and its derivatives are highly versatile ligands in coordination chemistry, capable of binding to a wide range of metal centers to form stable complexes. nih.govelsevierpure.com The introduction of a deuterium label, as in this compound, provides a powerful tool for investigating the properties and reaction mechanisms of these coordination compounds. The deuterated methyl group acts as a "silent" spectroscopic marker in ¹H NMR, allowing researchers to study the behavior of other parts of the ligand or complex without overlapping signals. This is particularly useful in mechanistic studies of ligand substitution, insertion reactions, or in tracking the ligand's fate in a catalytic cycle. researchgate.netresearchgate.net The redox activity of pyridine-based ligands can also be probed, where the deuterated label helps in assigning complex spectra in electron-rich metal complexes. nih.gov

Precursors for Deuterated Analogues of Bioactive Molecules

A primary application of deuterium labeling is to modify the metabolic profiles of bioactive molecules, a strategy known as the "deuterium effect." By replacing hydrogen with deuterium at a site of metabolic transformation, the rate of metabolism can be slowed, potentially improving a drug's pharmacokinetic properties. This compound is an ideal precursor for this purpose. For example, it can be used in the synthesis of deuterated analogues of bioactive nitropyridines, which are themselves derived from aminopyridines and serve as intermediates for potent enzyme inhibitors. nih.gov

Development of Labeled Probes for Research Tools

The unique properties of this compound also lend themselves to the creation of specialized probes for analytical and diagnostic applications.

Fluorescent Molecular Sensors based on Deuterated Aminopyridine Derivatives

The aminopyridine scaffold is inherently fluorescent and serves as the core for various fluorescent probes and molecular sensors. nih.govsciforum.netresearchgate.net These sensors can be designed to detect specific ions or molecules through changes in their fluorescence emission. researchgate.net Research has shown that the photophysical properties of fluorophores can be enhanced through deuteration, leading to higher quantum yields and increased photostability. The substitution of hydrogen with deuterium can reduce non-radiative decay pathways, making the molecule a more efficient light emitter. Therefore, constructing sensors from deuterated aminopyridine derivatives is a promising strategy for developing next-generation probes with superior sensitivity and brightness for applications in bio-imaging and diagnostics. rsc.org

Reagents for Advanced NMR Spectroscopic Studies

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated compounds are indispensable tools. nih.gov While deuterated solvents are universally used to avoid overwhelming solvent signals in ¹H NMR, specifically labeled compounds like this compound can serve as advanced reagents. Its deuterated methyl group provides a distinct and sharp signal in ²H (deuterium) NMR in a spectral region that is free from background signals, a consequence of the low natural abundance of deuterium. researchgate.net This makes it a candidate for use as an internal standard for precise quantification in complex biological samples, such as in metabolomics, where proton spectra are exceptionally crowded. Furthermore, in biomolecular NMR, it can be used to synthesize labeled ligands to study protein-ligand interactions, where the deuterium signal of the ligand can be monitored to report on binding events with minimal interference from the thousands of proton signals from the protein itself. nih.gov

Investigation of Advanced Material Properties

The unique electronic and structural characteristics of this compound make it a molecule of interest in the development of advanced materials. Research into its derivatives and their properties, particularly in the fields of non-linear optics and proton transfer materials, suggests potential for significant technological applications.

While direct experimental data on the non-linear optical (NLO) properties of compounds derived specifically from this compound is not extensively documented, theoretical and experimental studies on analogous non-deuterated pyridine derivatives provide a strong basis for predicting their potential. The NLO response of organic molecules is primarily governed by their molecular structure, intramolecular charge transfer (ICT), and the presence of donor-acceptor groups connected by a π-conjugated system.

Theoretical investigations using Density Functional Theory (DFT) have been instrumental in predicting the NLO properties of related compounds. For instance, a study on 6-Amino-2-methylpyridine-3-carbonitrile, which shares the same aminomethylpyridine core, calculated its dipole moment (μ), polarizability (α), and first hyperpolarizability (β) using the B3LYP density functional theory method. scirp.org Such computational studies are crucial for understanding the structure-property relationships that govern NLO activity.

Another relevant example is the organic NLO crystal, 2-aminopyridinium p-toluenesulphonate (APPTS). researchgate.netias.ac.in This compound, a salt of 2-aminopyridine, exhibits third-order NLO properties. researchgate.net Theoretical calculations for APPTS have been performed using DFT to determine its static hyperpolarizability, confirming its NLO behavior. researchgate.netias.ac.in The presence of the aminopyridinium cation, which acts as a donor, and the p-toluenesulfonate anion, which acts as an acceptor, connected through hydrogen bonds, facilitates the intramolecular charge transfer necessary for NLO effects.

The general principle for designing efficient NLO materials involves creating molecules with strong electron donor and acceptor groups linked by a π-conjugated bridge. In derivatives of this compound, the amino group serves as an excellent electron donor, while the pyridine ring itself can act as a π-conjugated system. By introducing suitable electron-withdrawing groups at other positions on the pyridine ring, it is possible to engineer molecules with significant NLO response. The deuterated methyl group is not expected to significantly alter the electronic properties responsible for NLO effects but may subtly influence vibrational modes and crystal packing, which can have secondary effects on the bulk material properties.

Table 1: Calculated NLO Properties of an Analogous Pyridine Derivative

| Compound | Method/Basis Set | Dipole Moment (μ) | Polarizability (α) | First Hyperpolarizability (β₀) |

| 6-Amino-2-methylpyridine-3-carbonitrile | DFT/B3LYP/6-311++G(d) | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |

Note: Specific values for dipole moment, polarizability, and first hyperpolarizability for 6-Amino-2-methylpyridine-3-carbonitrile were computed but not detailed in the available abstract. The study confirms the use of DFT for their calculation. scirp.org

The formation of proton transfer (PT) compounds is a critical area of research in crystal engineering and materials science, with applications in the development of ferroelectrics, NLO materials, and pharmaceutical cocrystals. The 2-amino-6-methylpyridine (B158447) structure is an excellent candidate for forming such compounds due to the basicity of the pyridine ring nitrogen and the amino group, which can act as proton acceptors.

Studies on analogous, non-deuterated aminopyridine derivatives have demonstrated their propensity to form stable proton transfer complexes with various proton donors. For instance, the reaction between 2-amino-4-methylpyridine (B118599) (2AMP) and 2,6-dichloro-4-nitrophenol (B181596) (DCNP), a strong proton donor, has been investigated spectrophotometrically. nih.govresearchgate.net These studies confirmed the formation of a 1:1 proton transfer complex, where a proton is transferred from the phenolic hydroxyl group of DCNP to the pyridine nitrogen of 2AMP. nih.govresearchgate.net The stability of this complex is indicated by high formation constants, particularly in aprotic solvents like acetonitrile. nih.gov

Similarly, research on 2,6-diaminopyridine (B39239) (DAP) has shown that it readily participates in both intramolecular and intermolecular proton transfer. nih.govnih.govresearchgate.net In acidic conditions, intramolecular proton transfer is observed. nih.govresearchgate.net Furthermore, DAP forms a 1:1 proton transfer complex with chelidamic acid, where the pyridine nitrogen of DAP is protonated. nih.gov The study of the 2-aminopyridine dimer has also provided insights into excited-state intermolecular proton transfer, a process with ultrafast dynamics. rsc.org

For this compound, it is expected to exhibit similar behavior. The deuterated methyl group is unlikely to significantly affect the basicity of the nitrogen atoms and therefore should not hinder the formation of proton transfer complexes. The kinetic isotope effect, where the rate of reaction involving a C-D bond is slower than that of a C-H bond, is not directly relevant to the protonation of the nitrogen atoms. However, subtle changes in vibrational frequencies due to the deuterated methyl group could be probed using techniques like FT-IR and Raman spectroscopy to study the dynamics of the resulting proton transfer compounds.

Table 2: Proton Transfer Complex Formation with Aminopyridine Analogues

| Proton Acceptor | Proton Donor | Solvent(s) | Complex Stoichiometry | Key Findings |

| 2-Amino-4-methylpyridine | 2,6-Dichloro-4-nitrophenol | Methanol, Acetonitrile | 1:1 | Stable 1:1 proton transfer complex formed; higher formation constant in acetonitrile. nih.govresearchgate.net |

| 2,6-Diaminopyridine | Chelidamic acid | Dimethyl sulfoxide | 1:1 | The pyridine nitrogen of 2,6-diaminopyridine is protonated. nih.gov |

| 2,6-Diaminopyridine | - | Acidic pH | - | Evidence of intramolecular proton transfer. nih.govresearchgate.net |

Conclusion and Future Research Directions

Summary of Key Research Advances

Research into deuterated compounds has revealed their profound impact on the pharmacokinetic profiles of drug candidates. The primary advantage of introducing deuterium (B1214612), as in 2-Amino-6-(methyl-d3)-pyridine, lies in the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. This has led to the development of "heavy drugs" with improved metabolic stability, reduced formation of toxic metabolites, and potentially enhanced therapeutic efficacy.

2-Amino-6-methylpyridine (B158447) and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. dataintelo.compubcompare.ai The deuterated analogue, this compound, is of particular interest as a building block for creating more robust drug molecules. pubcompare.ai Its use allows for the introduction of a deuterated methyl group onto the pyridine (B92270) ring, a common scaffold in many biologically active compounds. nih.gov

Recent advances have focused on developing more efficient and selective methods for the synthesis of deuterated pyridines. These methods are critical for making these valuable compounds more accessible for research and development.

Challenges and Emerging Methodologies in Deuterated Pyridine Synthesis

The synthesis of specifically deuterated compounds like this compound presents unique challenges. Traditional methods for introducing deuterium can lack regioselectivity and may require harsh reaction conditions, leading to low yields and the formation of multiple isotopologues. nih.gov

Several key challenges in the synthesis of deuterated pyridines include:

Regioselectivity: Achieving deuteration at a specific position on the pyridine ring without affecting other parts of the molecule is a significant hurdle.

Deuterium Scrambling: Unwanted exchange of deuterium with hydrogen atoms at other positions in the molecule can occur under certain reaction conditions.

Cost and Availability of Deuterated Reagents: The starting materials and reagents required for deuteration can be expensive and not readily available. nih.gov

To address these challenges, researchers are exploring innovative synthetic strategies. Some of the emerging methodologies include:

Transition-Metal Catalyzed C-H Activation/Deuteration: This approach utilizes transition metal catalysts to selectively activate and deuterate specific C-H bonds on the pyridine ring. rsc.org

Ring-Opening and Ring-Closing Strategies: Methods involving the opening of the pyridine ring to a more reactive intermediate, followed by deuteration and subsequent ring-closure, have shown promise for specific labeling. nih.govchemrxiv.org

Use of Deuterated Building Blocks: Synthesizing deuterated precursors that can then be used to construct the final pyridine derivative is another effective strategy. osti.gov

Electrochemical Methods: Electrochemical approaches are being investigated as a mild and efficient way to achieve selective deuteration. researchgate.net

These emerging methodologies are paving the way for more efficient and cost-effective synthesis of a wide range of deuterated pyridines, including this compound.

Prospective Research Avenues for this compound in Chemical Sciences

The unique properties of this compound open up several exciting avenues for future research in the chemical sciences.

Drug Discovery and Development: The primary application of this compound is likely to be in the synthesis of novel deuterated drug candidates. By incorporating this building block, medicinal chemists can explore the impact of selective deuteration on the metabolic stability and efficacy of new and existing drugs. This is particularly relevant for drugs where metabolism of the methyl group on the pyridine ring is a major clearance pathway.

Mechanistic Studies: The kinetic isotope effect associated with the deuterated methyl group can be a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of the deuterated and non-deuterated analogues, researchers can gain valuable insights into the rate-determining steps of chemical and enzymatic transformations.

Advanced Materials: Deuterated organic compounds can exhibit different physical properties compared to their non-deuterated counterparts. Future research could explore the use of this compound in the synthesis of novel polymers and materials with unique thermal, optical, or electronic properties.

Isotope Labeling for Analytical Applications: As a stable isotope-labeled compound, this compound can serve as an internal standard in quantitative mass spectrometry-based assays. This is crucial for accurately measuring the concentration of the corresponding non-deuterated compound in complex biological matrices during pharmacokinetic and metabolism studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.